5-(2-Chlorophenyl)pyrazolidin-3-amine

VAP-1/SSAO Inhibition Inflammation Amine Oxidase

5-(2-Chlorophenyl)pyrazolidin-3-amine (CAS 218431-08-4) is a synthetic, small-molecule heterocycle featuring a saturated pyrazolidine core with a 3-amino group and a 2-chlorophenyl substituent at the 5-position. This specific substitution pattern is critical, as the ortho-chloro substituent can induce unique steric and electronic effects that differentiate it from meta- or para-chloro analogs in biological systems.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
Cat. No. B15135450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)pyrazolidin-3-amine
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1C(NNC1N)C2=CC=CC=C2Cl
InChIInChI=1S/C9H12ClN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-4,8-9,12-13H,5,11H2
InChIKeyHGOPSOJKULQSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenyl)pyrazolidin-3-amine: A Targeted Pyrazolidine Scaffold for Focused Lead Discovery & Procurement


5-(2-Chlorophenyl)pyrazolidin-3-amine (CAS 218431-08-4) is a synthetic, small-molecule heterocycle featuring a saturated pyrazolidine core with a 3-amino group and a 2-chlorophenyl substituent at the 5-position . This specific substitution pattern is critical, as the ortho-chloro substituent can induce unique steric and electronic effects that differentiate it from meta- or para-chloro analogs in biological systems [1]. It is primarily investigated as a research tool for probing enzyme targets such as Vascular Adhesion Protein-1 (VAP-1/SSAO) and Myeloperoxidase (MPO), where its inhibitory profile makes it a valuable chemical probe for inflammatory and oxidative stress research [2].

Why Simple Pyrazolidine or Pyrazole Analogs Cannot Substitute for 5-(2-Chlorophenyl)pyrazolidin-3-amine


The assumption that other pyrazolidines or pyrazol-3-amines are functionally equivalent to 5-(2-chlorophenyl)pyrazolidin-3-amine is not supported by structure-activity relationship (SAR) data. The specific ortho-chloro substitution on the 5-phenyl ring is not merely a bulk tolerance feature; it critically dictates target binding. As shown in the evidence below, this compound achieves a sub-10 nM affinity for rat VAP-1 [1]. In contrast, a closely related VAP-1 inhibitor with a different substitution pattern shows a >10-fold decrease in potency (IC50 = 60.3 nM) against the human ortholog [2]. This demonstrates that even subtle changes in the phenyl ring substitution can lead to significant potency losses, undermining experimental reproducibility and target engagement in models of inflammation and amine metabolism.

Quantitative Differentiation of 5-(2-Chlorophenyl)pyrazolidin-3-amine: Head-to-Head Binding and Functional Analysis


VAP-1 Inhibition: Ortho-Chloro Substitution Drives Sub-10 nM Potency vs. a Weaker Comparator

5-(2-Chlorophenyl)pyrazolidin-3-amine demonstrates high potency against rat Vascular Adhesion Protein-1 (VAP-1/SSAO) with an IC50 of 5.20 nM [1]. This is directly comparable to another pyrazolidin-3-amine-based VAP-1 inhibitor, which showed a significantly weaker IC50 of 60.3 nM against the human enzyme [2]. While a species difference (rat vs. human) is acknowledged, the >11-fold potency difference underscores the critical role of the specific substitution pattern for achieving high-affinity target engagement.

VAP-1/SSAO Inhibition Inflammation Amine Oxidase

Myeloperoxidase (MPO) Inhibition: A Strong Selectivity Signal vs. Eosinophil Peroxidase (EPX)

The compound exhibits a clean functional selectivity profile within the heme peroxidase family. It inhibits MPO chlorination activity with a potent IC50 of 1.0 nM in a cell-free assay [1]. In contrast, its potency against the related human Eosinophil Peroxidase (EPX) is dramatically lower, with an IC50 of 360 nM for bromination activity [1]. This represents a 360-fold selectivity window for MPO over EPX, a crucial differentiator for studying MPO-specific biology without confounding EPX-related effects.

Myeloperoxidase Inflammation Oxidative Stress

Cytostatic Activity: Broad-Spectrum Cancer Cell Line Sensitivity Profile

The compound has been profiled against a panel of osteosarcoma cell lines, revealing a distinct cytostatic fingerprint. It shows inhibitory activity against the 143B (TK-) tumor cell line after 72 hours of continuous exposure [1]. While quantitative data for direct comparators is absent, the profiling across multiple 143B variants (including HSV-1 TK expressed lines) provides a baseline cytotoxic signature that can be used to benchmark against other pyrazolidine-based anticancer agents, which typically operate via different mechanisms [2].

Anticancer Activity Cytotoxicity Osteosarcoma

Optimal Scientific Procurement Scenarios for 5-(2-Chlorophenyl)pyrazolidin-3-amine


High-Potency VAP-1/SSAO Probe for In Vitro Inflammatory Models

Its validated IC50 of 5.20 nM makes it the superior choice for studies requiring robust and complete VAP-1 inhibition in rodent cell-based models of leukocyte adhesion and inflammation, where other analogs may fail to achieve full target coverage [1].

Selective MPO Inhibition in Oxidative Stress and Cardiovascular Research

For investigations into the role of MPO in generating reactive oxygen species, this compound's 360-fold selectivity over EPX ensures experimental results are not confounded by the activity of other peroxidases, which is a common pitfall with less selective inhibitors [2].

Chemical Starting Point for Osteosarcoma Drug Discovery Programs

Based on its established activity against the 143B osteosarcoma panel, procurement of this compound is strategically justified as a hit or lead-like molecule for medicinal chemistry optimization aimed at bone cancers, providing a validated, albeit early-stage, cytotoxic baseline [3].

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